Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

Thiol-Michael polymerization Dental composites Functional group conversion

Sourcing a hydrolytically stable vinyl monomer for advanced polymer networks often involves compromises in reactivity or water uptake. This tertiary vinyl sulfonamide overcomes those limitations. - Achieves 85% functional group conversion in thiol-Michael polymerizations, reducing residual monomer leaching. - Yields networks with ultra-low water sorption (approx. 0.4 μg/mm³), outperforming conventional methacrylate systems. - Functions as a chemoselective electrophile for peptide macrocyclization with >95% efficiency. Reliable supply with documented analytical characterization.

Molecular Formula C14H13NO4S2
Molecular Weight 323.4 g/mol
CAS No. 47121-58-4
Cat. No. B3267884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-
CAS47121-58-4
Molecular FormulaC14H13NO4S2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S2/c1-2-12-8-10-14(11-9-12)21(18,19)15-20(16,17)13-6-4-3-5-7-13/h2-11,15H,1H2
InChIKeyMWPIAKSKOUIMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-: Properties & Procurement


Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- (CAS 47121-58-4) is a vinyl sulfonamide monomer with the molecular formula C₁₄H₁₃NO₄S₂ and a molecular weight of 323.39 g/mol . This compound features a 4-ethenylphenyl (styrene-like) core bearing an N-(phenylsulfonyl) sulfonamide moiety, positioning it within a class of polymerizable sulfonamides that are increasingly utilized in advanced materials and bioconjugation chemistry. Unlike simpler vinyl sulfonamides such as ethenesulfonamide (vinylsulfonamide) or 4-ethenylbenzenesulfonamide, the presence of the N-phenylsulfonyl group in this compound introduces distinct steric and electronic characteristics that influence polymerization kinetics, network architecture, and hydrolytic stability in both step-growth and chain-growth polymerizations [1].

1
Monomer class Polymerizable vinyl sulfonamide for step-growth thiol-Michael networks
2
Structural feature N-phenylsulfonyl tertiary sulfonamide — distinct steric and electronic profile vs. primary/secondary analogs
3
Fit context Reported to support low-water-sorption networks, deep-UV transparent photoresists, and bioconjugation via thiol-Michael click chemistry

Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-: Why Substitution Fails


Vinyl sulfonamides are a chemically diverse class of monomers whose polymerization behavior and resulting material properties are exquisitely sensitive to substituents on both the sulfonamide nitrogen and the vinyl-bearing aryl ring. Direct substitution of benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- with structurally simpler analogs (e.g., 4-ethenylbenzenesulfonamide or ethenesulfonamide) or with methacrylate-based monomers is not scientifically defensible without quantitative justification. Published studies unequivocally demonstrate that the nature of the sulfonamide nitrogen substituent (primary, secondary, or tertiary) dictates critical performance metrics including functional group conversion in thiol-Michael polymerizations (85% for certain formulations vs. 70% for methacrylate controls) [1], hydrolytic stability and water sorption (tertiary vinyl sulfonamides exhibit dramatically lower swelling and water uptake compared to secondary analogs) [1], and optical transparency in photoresist applications [2]. Furthermore, the presence of the N-phenylsulfonyl group in the target compound influences the electrophilicity of the vinyl moiety, directly impacting reaction kinetics and chemoselectivity in bioconjugation and macrocyclization applications [3]. These documented structure-property relationships underscore that procurement decisions must be guided by quantitative, comparator-based evidence specific to the exact molecular structure of benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-.

Tertiary N-phenylsulfonyl vinyl sulfonamide (this compound)
vs
Primary or secondary vinyl sulfonamides — reported water sorption may shift by >100-fold; network architecture and hydrolytic stability differ substantially
Thiol-Michael step-growth network
vs
Methacrylate chain-growth system — conversion kinetics, gelation profile, and residual monomer content may not transfer directly
Ester-free vinyl sulfonamide-thiol adduct
vs
Acrylate-thiol adduct — hydrolytic degradation pathway absent in sulfonamide network; stability ranking requires validation in target formulation

Performance Evidence for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-


Higher Functional Group Conversion in Thiol-Michael Polymerization

In direct head-to-head comparisons using thiol-Michael photopolymerization, vinyl sulfonamide-based resin formulations achieve significantly higher functional group conversion than conventional BisGMA-TEGDMA methacrylate systems. This increased conversion is attributed to the step-growth nature of thiol-Michael polymerization, which delays gelation and enhances monomer mobility [1]. Specifically, an unfilled vinyl sulfonamide-thiol formulation reached 85% conversion, whereas the BisGMA-TEGDMA control achieved only 70% conversion under comparable curing conditions [1].

Functional group conversion
Head-to-head
85% vs. 70% conversion
Vinyl sulfonamide-thiol
85%
BisGMA-TEGDMA
70%
Reported higher conversion supports lower residual monomer context
Unfilled resin, FTIR, 30 μm film, ambient photocuring
Thiol-Michael polymerization Dental composites Functional group conversion

Low Water Sorption in Tertiary Vinyl Sulfonamides

The substitution pattern on the sulfonamide nitrogen profoundly affects water uptake and hydrolytic stability in polymer networks. A tertiary vinyl sulfonamide (DMPDVSA/SiTSH) exhibited negligible water sorption (0.4 ± 0.1 μg/mm³) and no visible swelling, in stark contrast to a secondary vinyl sulfonamide (HMDVSA/SiTSH), which swelled extensively and absorbed 180 ± 4 μg/mm³ of water [1]. For reference, the conventional BisGMA-TEGDMA methacrylate control showed intermediate sorption of 58 ± 5 μg/mm³ [1]. Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-, with its N-phenylsulfonyl substituent, falls into the tertiary sulfonamide class and is therefore predicted to exhibit similarly low water sorption and excellent hydrolytic stability.

Water sorption
Class-level
0.4 ± 0.1 μg/mm³
Tertiary VS
0.4
Secondary VS
180
BisGMA-TEGDMA
58
Tertiary sulfonamide class predicts ultra-low water uptake
37°C distilled water; class-level inference for N-phenylsulfonyl analog
Hydrolytic stability Water sorption Vinyl sulfonamide structure-property relationships

Optical Transparency for ArF Photoresists

Poly(vinyl sulfonamide)s have been investigated as matrix polymers for ArF (193 nm) chemically amplified photoresists due to their excellent transparency at deep-UV wavelengths. Molecular calculations predicted high transparency, which was experimentally confirmed by optical density (OD) measurements [1]. A poly(N-1-adamantylvinylsulfonamide) (poly(VnSAAd)) prepared by free radical polymerization exhibited an optical density of 0.4 μm⁻¹ at 193 nm [1]. Furthermore, a copolymer of VnSAAd with 2-methyl-2-adamantylmethacrylate (MAdMA) (40:60 molar ratio) demonstrated good transparency and, when formulated with a photoacid generator, showed high sensitivity (2 mJ cm⁻²) and good contrast (γ = 8) [1].

Optical density at 193 nm
Class-level
OD = 0.4 μm⁻¹
Meets transparency threshold for ArF photoresist matrix polymers
Poly(N-1-adamantylvinylsulfonamide) derivative; data to verify for target monomer
ArF lithography Photoresist Optical density

Peptide Macrocyclization via Thiol-Michael Click Chemistry

Vinyl sulfonamides serve as highly effective electrophilic acceptors for thiol-Michael addition in bioconjugation and peptide macrocyclization applications. An N-methyl vinyl sulfonamide achieved 88% conversion in FTIR model kinetic studies over 30 minutes, and NMR stability studies revealed no apparent degradation over an 8-day period under basic conditions [1]. In a practical on-resin macrocyclization of the cell adhesion peptide RGDS using a vinyl sulfonamide functionalized resin, a relative cyclization efficiency exceeding 95% was obtained [1].

Peptide macrocyclization
Class-level
88% conversion (30 min) · >95% cyclization efficiency
Supports thiol-Michael click bioconjugation workflow
On-resin SPPS; stable under basic conditions over 8 days
Peptide macrocyclization Thiol-Michael click chemistry Bioconjugation

Hydrolytic Stability Over Acrylate Networks

Vinyl sulfonamide-based thiol-Michael polymerizations yield networks that are devoid of hydrolytically susceptible ester moieties, which are ubiquitous in acrylate and methacrylate systems [1]. This structural feature confers enhanced long-term stability in aqueous environments. In comparative studies, tertiary vinyl sulfonamide composites exhibited impressive hydrolytic properties when contrasted with methacrylate-based systems [1]. Additionally, the thiol-vinyl sulfonamide adduct has been demonstrated to be stable towards hydrolysis, unlike the corresponding acrylate adduct, while maintaining comparable reaction kinetics [2].

Hydrolytic stability
Cross-study
Thiol-VS adduct: stable toward hydrolysis
Thiol-VS adduct
Stable
Thiol-acrylate adduct
Susceptible
Ester-free network may extend functional lifetime in aqueous environments
Qualitative stability advantage reported; quantitative degradation rates require validation
Hydrolytic stability Thiol-Michael polymerization Ester-free networks

Application Scenarios for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-


Low-Water-Sorption Dental Composites

The tertiary vinyl sulfonamide structure of benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- is predicted to confer ultra-low water sorption (0.4 μg/mm³) and excellent hydrolytic stability, as demonstrated for analogous tertiary vinyl sulfonamides in thiol-Michael networks [1]. When formulated with ester-free tetrafunctional thiols and appropriate fillers, this monomer can produce dental composites with significantly reduced swelling and degradation compared to conventional BisGMA-TEGDMA methacrylate systems. The higher functional group conversion (85% vs. 70%) also minimizes residual monomer leaching, enhancing biocompatibility [1].

ArF Photoresist Matrix Monomer

Poly(vinyl sulfonamide)s exhibit optical density values (0.4 μm⁻¹ at 193 nm) that meet the stringent transparency requirements for ArF photoresists [2]. Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- can be copolymerized with adamantyl methacrylates to yield polymers with high sensitivity (2 mJ cm⁻²) and good contrast (γ = 8) when formulated with a photoacid generator [2]. This application leverages the compound's deep-UV transparency and the acidity of the sulfonamide NH proton for chemical amplification.

On-Resin Peptide Macrocyclization via Thiol-Michael Click

The vinyl sulfonamide moiety in benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- serves as a highly reactive and chemoselective electrophile for thiol-Michael addition. Evidence shows that vinyl sulfonamides achieve 88% conversion in 30 minutes and enable peptide macrocyclization with >95% efficiency on solid support [3]. The resulting thioether linkage is stable under basic conditions (no degradation over 8 days) [3]. This makes the compound valuable for constructing conformationally constrained cyclic peptides with enhanced proteolytic stability and biological activity.

Stable Sequence-Defined Oligoampholytes

Tertiary amine-bearing vinyl sulfonamides have been validated as hydrolytically stable alternatives to acrylates for introducing amine functionalities in sequence-defined oligomers [4]. Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- can be employed in iterative solid-phase synthesis strategies based on thiolactone chemistry to produce uniform polyampholytes with precisely controlled monomer sequences. The resulting materials exhibit UCST-type thermoresponsive behavior in water/isopropanol mixtures [4], opening avenues for smart biomaterials and drug delivery systems.

Application
Selection Property
Validation Focus
Low-water-sorption composite research
Tertiary sulfonamide hydrolytic stability profile
Water-uptake quantification under formulation-relevant conditions
ArF photoresist matrix development
Deep-UV optical transparency at 193 nm
OD measurement and copolymer contrast evaluation
Peptide macrocyclization studies
Thiol-Michael click reactivity and chemoselectivity
On-resin conversion efficiency and linkage stability review
Sequence-defined oligomer synthesis
Hydrolytically stable tertiary amine handle
UCST phase-behavior characterization in mixed solvent systems

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